![molecular formula C18H15Cl4N3O3 B14599977 1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid CAS No. 59666-30-7](/img/structure/B14599977.png)
1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid is a complex organic compound that combines the structural features of imidazole and dichlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
化学反应分析
Types of Reactions
1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
科学研究应用
1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The dichlorophenyl groups can interact with hydrophobic pockets in proteins, altering their function. These interactions can lead to inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
Propiconazole: A triazole fungicide with similar structural features.
Tebuconazole: Another triazole fungicide with comparable properties.
Uniqueness
1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole is unique due to its specific combination of dichlorophenyl and imidazole groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
59666-30-7 |
|---|---|
分子式 |
C18H15Cl4N3O3 |
分子量 |
463.1 g/mol |
IUPAC 名称 |
1-[2,3-bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H14Cl4N2.HNO3/c19-14-2-1-12(17(21)8-14)7-13(10-24-6-5-23-11-24)16-4-3-15(20)9-18(16)22;2-1(3)4/h1-6,8-9,11,13H,7,10H2;(H,2,3,4) |
InChI 键 |
RKPKOAKQGDMGCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


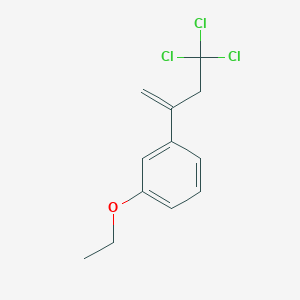
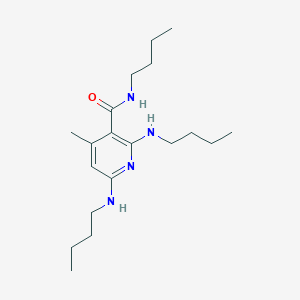

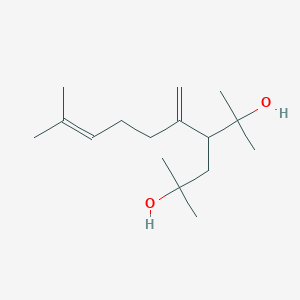
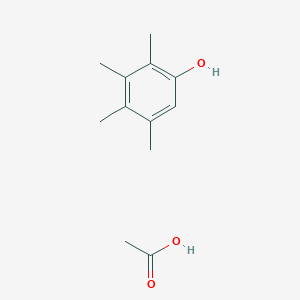
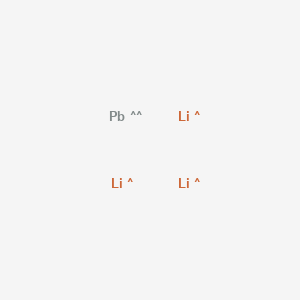
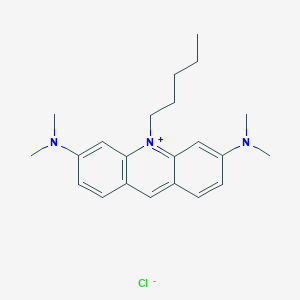
![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)](/img/structure/B14599956.png)

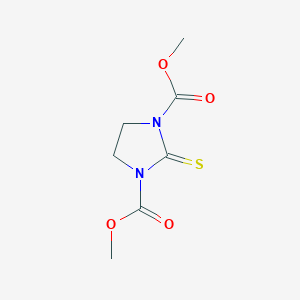
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)

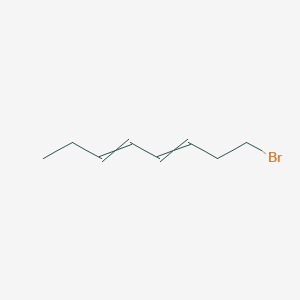
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)
